1-{3'-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl}ethanone
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Overview
Description
1-{3’-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3’-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone typically involves multiple steps. One common approach is to start with the preparation of the phthalazine and thiadiazole moieties separately, followed by their coupling to form the spiro structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{3’-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-{3’-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{3’-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The spiro structure can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{3’-(4-chlorophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone
- 1-{3’-(4-fluorophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone
Uniqueness
The uniqueness of 1-{3’-(4-bromophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl}ethanone lies in its specific substitution pattern and spiro structure, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can also provide unique opportunities for further functionalization through substitution reactions.
Properties
Molecular Formula |
C32H27BrN4OS |
---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C32H27BrN4OS/c1-21(2)23-13-15-24(16-14-23)30-28-11-7-8-12-29(28)32(36(34-30)26-9-5-4-6-10-26)37(35-31(39-32)22(3)38)27-19-17-25(33)18-20-27/h4-21H,1-3H3 |
InChI Key |
NFUBDLYFYMQLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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